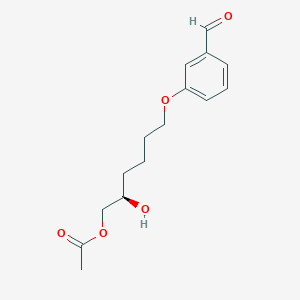
C28H22BrN3O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C28H22BrN3O5 is a complex organic molecule. This compound is known for its unique structure, which includes a bromine atom, multiple aromatic rings, and various functional groups. It has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H22BrN3O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the aromatic rings: This can be achieved through various organic reactions such as Friedel-Crafts alkylation or acylation.
Introduction of the bromine atom: This step usually involves bromination reactions using reagents like bromine (Br2) or N-bromosuccinimide (NBS).
Formation of amide bonds: This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of This compound would involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
C28H22BrN3O5: can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
C28H22BrN3O5: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C28H22BrN3O5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
C28H22BrN3O5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures might include those with aromatic rings and bromine atoms, such as bromobenzene derivatives.
Uniqueness: The specific arrangement of functional groups and the presence of multiple aromatic rings make unique in its chemical behavior and applications.
Properties
Molecular Formula |
C28H22BrN3O5 |
|---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-(2-hydroxyphenyl)-3-(1H-indol-3-ylmethyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C28H22BrN3O5/c29-16-9-11-17(12-10-16)32-25(34)22-23(26(32)35)28(27(36)37,31-24(22)19-6-2-4-8-21(19)33)13-15-14-30-20-7-3-1-5-18(15)20/h1-12,14,22-24,30-31,33H,13H2,(H,36,37) |
InChI Key |
YHCPPBZNPZUVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)C(N2)(CC5=CNC6=CC=CC=C65)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


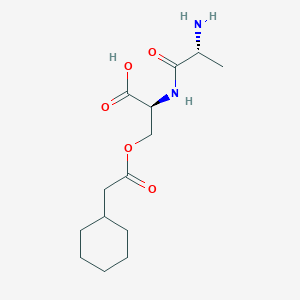
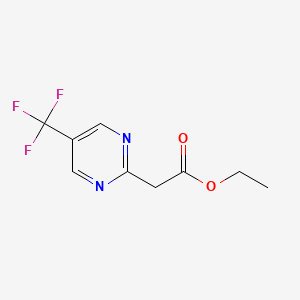
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)

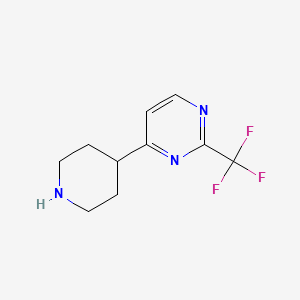
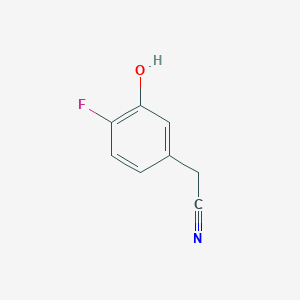
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
